4-Cyclohexylbutane-1,2-diol
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Overview
Description
4-Cyclohexylbutane-1,2-diol: is an organic compound that belongs to the class of cycloalkanes It consists of a cyclohexane ring attached to a butane chain with two hydroxyl groups at the first and second carbon positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclohexylbutane-1,2-diol can be achieved through several methods. One common approach involves the dihydroxylation of 4-cyclohexyl-1-butene using osmium tetroxide or potassium permanganate as oxidizing agents. The reaction typically occurs under mild conditions and results in the formation of the diol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 4-cyclohexyl-1-butene followed by oxidation. This method allows for large-scale production with high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Cyclohexylbutane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form ketones or aldehydes using oxidizing agents such as periodic acid or lead tetraacetate.
Reduction: Reduction of the diol can lead to the formation of corresponding alkanes.
Substitution: The hydroxyl groups can be substituted with halogens or other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Periodic acid (HIO4), lead tetraacetate (Pb(OAc)4)
Reduction: Hydrogen gas (H2) with a palladium catalyst
Substitution: Thionyl chloride (SOCl2) for halogenation
Major Products:
Oxidation: Formation of cyclohexylbutanone or cyclohexylbutanal
Reduction: Formation of cyclohexylbutane
Substitution: Formation of halogenated derivatives
Scientific Research Applications
4-Cyclohexylbutane-1,2-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 4-Cyclohexylbutane-1,2-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. The cyclohexane ring provides structural rigidity, which can affect the compound’s overall behavior in chemical and biological systems.
Comparison with Similar Compounds
- 1-Cyclohexylbutane-1,3-diol
- Cyclohexylmethanol
- Cyclohexylbutanone
Comparison: 4-Cyclohexylbutane-1,2-diol is unique due to the presence of two hydroxyl groups at adjacent carbon positions, which imparts distinct chemical properties compared to similar compounds. For instance, 1-Cyclohexylbutane-1,3-diol has hydroxyl groups at non-adjacent positions, leading to different reactivity and applications.
Biological Activity
4-Cyclohexylbutane-1,2-diol is a chemical compound with the molecular formula C10H20O2 and CID 56989408. This compound has gained attention in recent years due to its potential biological activities, including antimicrobial, antioxidant, and anticancer properties. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by various research findings.
Chemical Structure and Properties
The structure of this compound consists of a cyclohexyl group attached to a butane backbone with hydroxyl groups on the first and second carbon atoms. This configuration contributes to its unique physicochemical properties and biological activities.
Table 1: Basic Properties of this compound
Property | Value |
---|---|
Molecular Formula | C10H20O2 |
Molecular Weight | 172.26 g/mol |
Log P (octanol-water) | Not available |
Solubility | Soluble in water |
Antioxidant Activity
Antioxidant properties are crucial for combating oxidative stress-related diseases. In studies evaluating similar compounds, significant antiradical activity was observed. For instance, propenylbenzene derivatives exhibited effective antioxidant properties with EC50 values ranging from 19 to 31 μg/mL . While specific data for this compound is not directly available, the structural characteristics imply potential antioxidant capabilities.
Anticancer Activity
The anticancer potential of related compounds has been explored extensively. For example, certain thiazolidinone derivatives have shown promising anticancer activity against various cancer cell lines . The mechanism often involves inducing apoptosis and inhibiting cell proliferation. Although direct studies on this compound are scarce, its structural similarity to active compounds suggests it may also exhibit cytotoxic effects against cancer cells.
Table 2: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | MIC against Candida albicans | |
Antioxidant | EC50 values between 19-31 μg/mL | |
Anticancer | Induction of apoptosis |
Case Study: Chemo-Enzymatic Synthesis
A notable study focused on the chemo-enzymatic synthesis of cyclohexylbutane derivatives revealed their broad biological activities. The synthesized compounds were tested for antimicrobial, antioxidant, and anticancer activities . While specific results for this compound were not highlighted, the findings support the notion that similar compounds possess valuable biological properties.
Research Findings on Structural Analogues
Research has shown that structural modifications can significantly influence the biological activity of related compounds. For instance, thiazolidinone derivatives with specific substituents displayed enhanced antibacterial and anticancer activities . This suggests that further exploration of the structural aspects of this compound could yield insights into optimizing its biological efficacy.
Properties
CAS No. |
106731-38-8 |
---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
4-cyclohexylbutane-1,2-diol |
InChI |
InChI=1S/C10H20O2/c11-8-10(12)7-6-9-4-2-1-3-5-9/h9-12H,1-8H2 |
InChI Key |
ZVJZCPXIHWFHMH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCC(CO)O |
Origin of Product |
United States |
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